Triphenoxyvinylsilane Exhibits Distinct Reactivity in Oxidative Sulfamidation vs. Trimethoxyvinylsilane
In a direct comparative study of oxidative sulfamidation, Triphenoxyvinylsilane demonstrated a fundamentally different reaction pathway compared to trimethoxy(vinyl)silane [1]. While the latter undergoes rapid desilylation under the tested conditions, Triphenoxyvinylsilane participates in a controlled heterocyclization process, yielding stable Si-containing heterocycles [1].
| Evidence Dimension | Reaction pathway divergence |
|---|---|
| Target Compound Data | Heterocyclization to stable Si-heterocycles |
| Comparator Or Baseline | Trimethoxy(vinyl)silane: rapid desilylation |
| Quantified Difference | Qualitatively different reaction outcomes (no reported yield for target vs. desilylation for comparator) |
| Conditions | Oxidative system: triflamide, (t-BuOCl+NaI) or NBS, various solvents |
Why This Matters
This demonstrates that Triphenoxyvinylsilane offers a distinct and more controllable reactivity profile, enabling synthetic pathways that are not accessible with labile trialkoxyvinylsilanes.
- [1] Lazareva, N.F., et al. New oxidative reactions of monovinylsilanes with sulfonamides. Journal of Organometallic Chemistry, 2022. View Source
